molecular formula C13H22O2 B14426764 3-(Oct-1-EN-3-YL)pentane-2,4-dione CAS No. 80403-80-1

3-(Oct-1-EN-3-YL)pentane-2,4-dione

Cat. No.: B14426764
CAS No.: 80403-80-1
M. Wt: 210.31 g/mol
InChI Key: HUBVAGXCKSWASJ-UHFFFAOYSA-N
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Description

3-(Oct-1-EN-3-YL)pentane-2,4-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of a double bond in the octyl group and two keto groups in the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oct-1-EN-3-YL)pentane-2,4-dione typically involves the reaction of oct-1-en-3-ol with acetylacetone under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the diketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oct-1-EN-3-YL)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The double bond in the octyl group can undergo electrophilic addition reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic addition reactions often use halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for diseases such as Alzheimer’s and cancer.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 3-(Oct-1-EN-3-YL)pentane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oct-1-EN-3-YL)pentane-2,4-dione is unique due to the presence of the octyl group with a double bond, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other diketones and contributes to its versatility in various applications.

Properties

CAS No.

80403-80-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3-oct-1-en-3-ylpentane-2,4-dione

InChI

InChI=1S/C13H22O2/c1-5-7-8-9-12(6-2)13(10(3)14)11(4)15/h6,12-13H,2,5,7-9H2,1,3-4H3

InChI Key

HUBVAGXCKSWASJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C)C(C(=O)C)C(=O)C

Origin of Product

United States

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